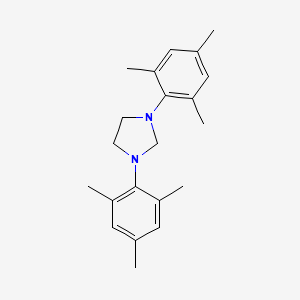
1,3-Dimesitylimidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimesitylimidazolidine: is a chemical compound belonging to the class of imidazolidines. It is characterized by the presence of two mesityl groups attached to the nitrogen atoms of the imidazolidine ring. The mesityl groups, which are 2,4,6-trimethylphenyl groups, provide steric hindrance and influence the chemical reactivity and stability of the compound. This compound is of interest in various fields of chemistry due to its unique structural and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dimesitylimidazolidine can be synthesized through several methods. One common approach involves the reaction of mesitylamine with formaldehyde and a secondary amine under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to form the imidazolidine ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dimesitylimidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidazolidine ring to other reduced forms.
Substitution: The mesityl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of substituted imidazolidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinones, while substitution reactions can produce various substituted imidazolidines.
Applications De Recherche Scientifique
1,3-Dimesitylimidazolidine has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to stabilize metal complexes. The steric hindrance provided by the mesityl groups enhances the stability of these complexes.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,3-dimesitylimidazolidine involves its interaction with molecular targets through its imidazolidine ring and mesityl groups. The steric and electronic properties of the mesityl groups influence the compound’s binding affinity and reactivity. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. In biological systems, its mechanism of action may involve interactions with cellular components, leading to biological effects such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
1,3-Dimethylimidazolidine: Similar in structure but with methyl groups instead of mesityl groups.
1,3-Diphenylimidazolidine: Contains phenyl groups instead of mesityl groups.
1,3-Di-tert-butylimidazolidine: Features tert-butyl groups instead of mesityl groups.
Comparison: 1,3-Dimesitylimidazolidine is unique due to the presence of bulky mesityl groups, which provide significant steric hindrance and influence its chemical reactivity and stability. This distinguishes it from other similar compounds, which may have different substituents and, consequently, different properties and applications.
Propriétés
Numéro CAS |
258278-26-1 |
|---|---|
Formule moléculaire |
C21H28N2 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
1,3-bis(2,4,6-trimethylphenyl)imidazolidine |
InChI |
InChI=1S/C21H28N2/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6/h9-12H,7-8,13H2,1-6H3 |
Clé InChI |
RUKVGXGTVPPWDD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)N2CCN(C2)C3=C(C=C(C=C3C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















